5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704216
InChI: InChI=1S/C11H17N3O2/c1-7-9(11(16-3)14(2)13-7)6-8-4-5-10(15)12-8/h8H,4-6H2,1-3H3,(H,12,15)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

CAS No.:

Cat. No.: VC17704216

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 5-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H17N3O2/c1-7-9(11(16-3)14(2)13-7)6-8-4-5-10(15)12-8/h8H,4-6H2,1-3H3,(H,12,15)
Standard InChI Key XJVPOSAVAHBUNH-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1CC2CCC(=O)N2)OC)C

Introduction

Overview of the Compound

Chemical Name: 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Molecular Formula: C11H18N2O2
Molecular Weight: 223.27 g/mol
PubChem CID: 116016722

This compound is a heterocyclic organic molecule containing a pyrrolidin-2-one core linked to a substituted pyrazole moiety. It is characterized by its methoxy and dimethyl substitutions on the pyrazole ring, which contribute to its physicochemical properties and potential biological activities.

Structural Characteristics

The structure of 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one consists of two main components:

  • Pyrrolidin-2-one Core: A five-membered lactam ring that imparts rigidity and polarity to the molecule.

  • Substituted Pyrazole Ring: The pyrazole ring bears a methoxy group at position 5 and two methyl groups at positions 1 and 3, enhancing its lipophilicity.

Structural Representations:

  • 2D Structure: Depicts connectivity of atoms.

  • 3D Conformer: Provides insights into spatial arrangement and stereochemistry .

Synthesis Pathways

Although specific synthesis pathways for this compound are not detailed in the provided sources, general methods for synthesizing pyrrolidinone derivatives involve:

  • Cyclization Reactions: Formation of the pyrrolidinone core through intramolecular cyclization of amino acid derivatives or lactams.

  • Functionalization of Pyrazoles: Introduction of substituents such as methoxy and methyl groups using alkylation or electrophilic substitution reactions.

Such synthetic strategies often rely on mild reaction conditions to preserve the integrity of the functional groups.

Applications and Potential Uses

While direct applications of this compound are not explicitly mentioned, compounds with similar structural motifs (pyrrolidinones and substituted pyrazoles) are widely studied for their biological activities:

  • Pharmaceutical Research:

    • Pyrrolidinone derivatives are known for their roles as enzyme inhibitors, anticonvulsants, and anticancer agents .

    • Substituted pyrazoles exhibit anti-inflammatory, antimicrobial, and antioxidant properties .

  • Material Science:

    • Heterocyclic compounds like this are explored for their use in organic electronics due to their stability and electronic properties.

Biological Activity

Although specific biological data for this compound is unavailable, related pyrrolidinone derivatives have demonstrated:

  • Antioxidant Activity:

    • Compounds with similar pyrrolidinone cores have shown significant free radical scavenging abilities .

  • Anticancer Properties:

    • Pyrrolidinone derivatives bearing functionalized pyrazoles have exhibited cytotoxic effects against cancer cell lines like A549 .

These findings suggest that further exploration of this compound could reveal promising pharmacological properties.

Research Gaps and Future Directions

Despite its structural appeal, detailed studies on "5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one" remain limited. Future research should focus on:

  • Synthesis Optimization:

    • Developing efficient synthetic routes with high yields.

  • Biological Screening:

    • Investigating its activity against various biological targets to identify therapeutic potential.

  • Computational Studies:

    • Using molecular docking and dynamics simulations to predict binding affinities and mechanisms of action.

This article provides an authoritative overview of "5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one," emphasizing its structure, properties, and potential applications based on related compounds in scientific literature .

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